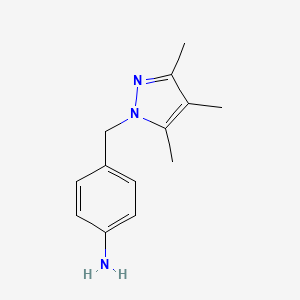

4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline

Descripción

4-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)aniline is a tris(pyrazolyl)methane (Tpm) derivative featuring a central aniline group substituted with a methyl-linked 3,4,5-trimethylpyrazole moiety. These ligands are neutral, tridentate analogs of tris(pyrazolyl)borate (Tp) ligands, with applications in catalysis and medicinal chemistry . The methyl substituents on the pyrazole rings enhance solubility and steric tuning for metal coordination, critical for catalytic and therapeutic performance .

Synthesis typically employs a C–F activation strategy (Figure 1c, ), where 4-(trifluoromethyl)aniline reacts with substituted pyrazoles (e.g., 4-methylpyrazole) in DMSO under basic conditions. This method achieves yields up to 63% in 1 hour, significantly faster than traditional phase-transfer-catalyzed routes requiring multi-day heating .

Propiedades

IUPAC Name |

4-[(3,4,5-trimethylpyrazol-1-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9-10(2)15-16(11(9)3)8-12-4-6-13(14)7-5-12/h4-7H,8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLRPVAULZLZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CC2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline typically involves the reaction of 3,4,5-trimethylpyrazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption .

Análisis De Reacciones Químicas

Types of Reactions

4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aniline moiety allows for electrophilic substitution reactions, where substituents can be introduced at the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents like bromine or nitro compounds in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Aplicaciones Científicas De Investigación

4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and catalysts

Mecanismo De Acción

The mechanism of action of 4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparación Con Compuestos Similares

Key Observations :

- Reaction Efficiency : C–F activation (–5) drastically reduces synthesis time compared to traditional methods. Methylated pyrazoles enhance nucleophilicity, lowering activation barriers by ~0.5 kcal/mol (DFT data) .

Thermodynamic and Electronic Properties

DFT calculations (MN15L/def2-TZVP level) reveal:

| Reaction | ΔG (kcal/mol) | ΔH (kcal/mol) | Activation Barrier (kcal/mol) |

|---|---|---|---|

| Formation of 1 (4-methylpyrazole) | 7.1 | 9.6 | 28.3 |

| Formation of 5 (unsubstituted pyrazole) | 7.6 | 10.4 | 30.1 |

- Methyl groups on pyrazole lower Gibbs free energy (ΔG) and enthalpy (ΔH) by stabilizing transition states through enhanced nucleophilicity .

- IR spectroscopy shows methylated analogs exhibit redshifted N-H stretches (3328–3448 cm⁻¹ vs. 3291–3533 cm⁻¹ calculated), indicating weaker hydrogen bonding compared to unmethylated derivatives .

Solid-State Polymorphism and Solubility

| Polymorph | Space Group | Dihedral Angle (Pyrazolyl Rings) | Intermolecular Interactions | Solubility (CH₂Cl₂) |

|---|---|---|---|---|

| Polymorph I | P21/n | 22.66° (near-coplanar) | N-H···N dimers + C-H···N chains | Moderate |

| Polymorph II | C2/c | 57.19° (tilted) | N-H···N linear chains | High |

| HIXLIK (5 ) | P-1 | 44.37° | Corrugated N-H···N chains | Low |

Actividad Biológica

4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1306230-17-0 and a molecular weight of 215.29 g/mol, exhibits a unique structural profile that may contribute to various pharmacological effects.

The molecular formula of 4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline is . The compound features a pyrazole ring substituted with a methyl group and an aniline moiety, which enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃ |

| Molecular Weight | 215.29 g/mol |

| CAS Number | 1306230-17-0 |

Research Findings

Recent studies on related pyrazole compounds provide insights into the biological activities that may also apply to 4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline:

Anticancer Activity

A study synthesized a series of N-(pyrazolyl)methyl anilines and evaluated their anticancer activity. One compound displayed potent CDK2 inhibition with an IC50 value of 0.98 µM and significant antiproliferative activity against multiple cancer cell lines .

Antimicrobial Activity

Research on pyrazole-based compounds has highlighted their effectiveness against various pathogens. For example, certain derivatives exhibited moderate to excellent antifungal activities against phytopathogenic fungi . The mechanism often involves disrupting cellular integrity.

Case Studies

Several case studies have highlighted the biological potential of pyrazole derivatives:

- Study on Antitumor Activity : A derivative similar to 4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline was tested for its ability to inhibit tumor growth in vitro. Results indicated significant inhibition rates across different cancer cell lines .

- Antibacterial Efficacy : Another study focused on the antibacterial properties of pyrazole derivatives showed that certain compounds could effectively kill bacterial cells by compromising membrane integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.